ProsapogeninANLG of diocin
Description
ProsapogeninANLG of diocin (CAS: 19057-67-1), also known as Prosapogenin A, Progenin III, or Polyphyllin V, is a steroidal saponin derived from Phytolacca dioica L. and other medicinal plants . Its molecular formula is C₃₉H₆₂O₁₂, with a molecular weight of 722.902 g/mol and a density of 1.344 g/cm³ . The compound is characterized by a spirostane skeleton linked to sugar moieties, a common feature of bioactive saponins.
Properties
Molecular Formula |
C39H62O12 |
|---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18?,19?,20?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37-,38-,39+/m0/s1 |
InChI Key |
HDXIQHTUNGFJIC-ZCTMWWGCSA-N |
Isomeric SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Prosapogenin A can be synthesized through enzymatic hydrolysis of ginsenosides, which are major saponins found in the roots of Panax ginseng. A lactase preparation from Penicillium species is used to hydrolyze ginsenosides Re and Rg1 to produce 20(S)-ginsenoside Rh1, a minor saponin . This enzymatic method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of Prosapogenin A involves the extraction and purification of saponins from plant sources such as red ginseng. The process includes steaming, drying, and extracting under optimized conditions to maximize the content of prosapogenins like Rg3, Rg2, Rh1, and Rh2 . These methods ensure the production of high-quality Prosapogenin A for various applications.
Chemical Reactions Analysis
Types of Reactions: Prosapogenin A undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic methanol conditions are used to hydrolyze Prosapogenin A, resulting in the formation of methyl sugars.
Oxidation: Specific oxidizing agents can be used to modify the structure of Prosapogenin A, enhancing its biological activity.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which have distinct biological activities and therapeutic potentials.
Scientific Research Applications
Prosapogenin A has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Mechanism of Action
Prosapogenin A exerts its effects primarily through the inhibition of the STAT3 signaling pathway, which is involved in cell growth and survival. By blocking this pathway, Prosapogenin A induces growth arrest and apoptosis in various cancer cell lines, including HeLa, HepG2, and MCF-7 . Additionally, it modulates the expression of genes related to glycometabolism, further contributing to its anticancer activity.
Comparison with Similar Compounds
Key Physical and Chemical Properties
Comparison with Structurally and Functionally Related Compounds
ProsapogeninANLG of diocin belongs to the saponin class, which shares structural similarities with triterpenoids and other glycosides. Below is a comparative analysis with key analogs:
Chemical and Functional Comparison Table
Note: Ophiopogonin C' shares the same CAS number as ProsapogeninANLG due to structural identity but differs in source and reported activities .
Structural and Functional Insights
- ProsapogeninANLG vs. Ganolucidic Acid A: While both are triterpenoid derivatives, ProsapogeninANLG has a larger molecular weight (722.90 vs. 500.67 g/mol) and a more complex glycosylation pattern, which may enhance membrane permeability and receptor binding .
- ProsapogeninANLG vs. Dioicin 1 : Dioicin 1 is a protein (ribosome-inactivating type), whereas ProsapogeninANLG is a small molecule. Both derive from Phytolacca dioica but operate via distinct mechanisms: Dioicin 1 inhibits viral replication by depurinating rRNA , while ProsapogeninANLG’s saponin structure may disrupt pathogen membranes .
- ProsapogeninANLG vs. Ophiopogonin C' : Despite identical molecular formulas, Ophiopogonin C' is sourced from a different plant and is studied for cardiovascular benefits, highlighting the role of stereochemistry and source-specific enzymes in bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
